molecular formula C13H21NO4 B2543457 Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate CAS No. 207729-00-8

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate

Cat. No.: B2543457
CAS No.: 207729-00-8
M. Wt: 255.314
InChI Key: QCMZWAVXDVWCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclopentene ring. This compound is significant in organic synthesis, particularly in the preparation of various amino acid derivatives and peptides. The Boc group is commonly used as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(cbz-amino)-3-cyclopentenecarboxylate: Similar structure but with a carboxybenzyl (Cbz) protecting group instead of Boc.

    Ethyl 1-(fmoc-amino)-3-cyclopentenecarboxylate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13(8-6-7-9-13)14-11(16)18-12(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMZWAVXDVWCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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